4'-Hydroxyflurbiprofen

Descripción general

Descripción

4’-Hydroxyflurbiprofen is a major metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammation and pain associated with conditions such as arthritis . This compound is formed through the metabolic action of the enzyme cytochrome P450 2C9 on flurbiprofen . While flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, 4’-Hydroxyflurbiprofen exhibits significantly less anti-inflammatory activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic reactions with cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of catalysts .

Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen often relies on biotransformation processes using microorganisms such as Cunninghamella species . These microorganisms can hydroxylate flurbiprofen to produce 4’-Hydroxyflurbiprofen efficiently .

Análisis De Reacciones Químicas

Metabolic Hydroxylation by CYP2C9

The 4'-hydroxylation of flurbiprofen is exclusively catalyzed by cytochrome P450 2C9 (CYP2C9) . This reaction exhibits stereoselective kinetics:

| Enantiomer | (µM) | (pmol/min/mg protein) |

|---|---|---|

| (R)-flurbiprofen | ||

| (S)-flurbiprofen |

-

Enantiomeric interactions : Co-administration of both enantiomers reduces and eliminates stereoselectivity due to competitive binding .

-

Inhibition : Sulfaphenazole (CYP2C9 inhibitor) shows potent inhibition (), while piroxicam exhibits moderate inhibition () .

Glucuronidation Conjugation

4'-Hydroxyflurbiprofen undergoes acyl glucuronidation , a Phase II metabolic reaction:

-

Urinary excretion : 20–25% of the flurbiprofen dose is excreted as this compound glucuronide .

-

Renal impairment : Glucuronide accumulation occurs in moderate-to-severe renal dysfunction, necessitating dose adjustments .

In Vitro Reactivity and Enzyme Specificity

Studies using cDNA-expressed P450 isoforms confirm CYP2C9 specificity :

-

Turnover rates : CYP2C9 activity () is 140× higher than CYP1A2 .

-

Genetic variants : The CYP2C9*3 allele reduces metabolic clearance by 70–78%, leading to elevated plasma flurbiprofen levels .

Pharmacokinetic Interactions

Fluconazole (CYP2C9 inhibitor) significantly alters this compound formation:

| Parameter | After 1 Dose | After 7 Doses |

|---|---|---|

| Flurbiprofen | ↓53% | ↓64% |

| 4OHCL | ↓69% | ↓78% |

| Urinary FLRR | ↓35% | ↓40% |

FLRR = Urinary recovery ratio () .

Stability and Excretion Pathways

-

Chemical stability : The hydroxyl group at the 4'-position renders the metabolite susceptible to further oxidation under physiological conditions, though degradation pathways remain secondary to conjugation .

-

Elimination half-life : Terminal ranges from 3.3–5.7 hours, unaffected by hepatic cirrhosis but accelerated in end-stage renal disease .

Key Research Findings

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of 4'-hydroxyflurbiprofen has been extensively studied, particularly in relation to its formation from flurbiprofen through cytochrome P450 (CYP) enzymes.

Metabolic Pathways

- Cytochrome P450 Involvement : Research indicates that the primary enzyme responsible for the hydroxylation of flurbiprofen to 4'-OH-FLB is CYP2C9. Studies have shown that both (R)- and (S)-enantiomers of flurbiprofen are metabolized to 4'-OH-FLB, with specific kinetic parameters established for each enantiomer in human liver microsomes .

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

- Inhibition Studies : Various inhibitors have been tested to understand their effects on the formation of 4'-OH-FLB, with racemic warfarin showing significant inhibition .

Analytical Methods

- HPLC-MS/MS Techniques : A validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of flurbiprofen and its metabolite in human plasma. This method demonstrated improved sensitivity and specificity compared to previous techniques .

Safety and Efficacy

- Renal Function Impact : The elimination of this compound is significantly affected in patients with renal impairment, highlighting the need for careful monitoring in this population .

- Cardiovascular Risks : Clinical trials indicate that NSAIDs, including flurbiprofen, may increase the risk of serious cardiovascular events. Understanding the pharmacokinetics of its metabolites like 4'-OH-FLB is crucial for assessing these risks .

Anti-inflammatory Activity

While flurbiprofen exhibits anti-inflammatory properties, studies suggest that this compound itself shows limited anti-inflammatory activity in animal models . However, its role as a metabolite can provide insights into the overall efficacy and safety profile of flurbiprofen.

Endocannabinoid System Interaction

Research has indicated that 4'-OH-FLB can inhibit the metabolism of endocannabinoids, which may have implications for pain management therapies . This suggests a potential avenue for further investigation into its therapeutic applications.

Case Studies and Research Findings

- A study utilizing HPLC-MS/MS demonstrated that the validated method could effectively assess the pharmacokinetics of flurbiprofen and its metabolites in clinical settings, providing valuable data for future drug development and safety assessments .

- Another investigation into the metabolic pathways highlighted the critical role of CYP2C9 in determining individual responses to flurbiprofen therapy, emphasizing personalized medicine approaches based on genetic variations in drug metabolism .

Mecanismo De Acción

The mechanism of action of 4’-Hydroxyflurbiprofen involves its interaction with the enzyme cyclooxygenase (COX), similar to flurbiprofen . its inhibitory effect on COX enzymes is significantly weaker. The compound is primarily formed through the metabolic action of cytochrome P450 2C9 on flurbiprofen . This metabolic pathway is crucial for the biotransformation and elimination of flurbiprofen from the body .

Comparación Con Compuestos Similares

Flurbiprofen: The parent compound with strong anti-inflammatory, analgesic, and antipyretic properties.

Ibuprofen: Another NSAID with similar therapeutic effects but different metabolic pathways.

Ketoprofen: Structurally related to flurbiprofen and used for similar therapeutic purposes.

Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its formation as a major metabolite of flurbiprofen and its significantly reduced anti-inflammatory activity. This makes it an important compound for studying the metabolism and pharmacokinetics of flurbiprofen .

Actividad Biológica

4'-Hydroxyflurbiprofen is a significant metabolite of flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound exhibits biological activities that are closely related to its parent drug, including anti-inflammatory and analgesic effects. Understanding the biological activity of this compound is essential for evaluating its pharmacological significance, safety profile, and potential therapeutic applications.

This compound is formed through the metabolic hydroxylation of flurbiprofen, primarily mediated by the cytochrome P450 enzyme CYP2C9. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of flurbiprofen and its metabolites.

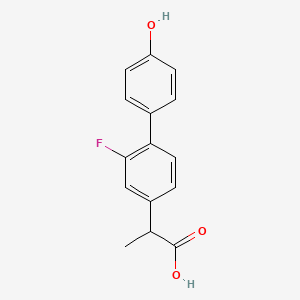

Chemical Structure:

- Chemical Formula: C15H13O3

- Molecular Weight: 241.26 g/mol

Metabolic Pathway:

- Flurbiprofen → this compound (via CYP2C9)

The mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. While this compound retains some anti-inflammatory properties, research indicates that its activity may differ from that of flurbiprofen, potentially targeting specific COX isoforms or other inflammatory pathways.

Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolism of this compound:

- Study on Metabolism: A study demonstrated that CYP2C9 is the primary enzyme involved in the 4'-hydroxylation of flurbiprofen, confirming its role in the metabolic pathway .

- Clinical Pharmacology: Clinical studies indicate that elimination half-life remains unchanged in patients with renal impairment; however, elimination of this compound is reduced in such patients, necessitating careful monitoring .

- Comparative Studies: Research comparing the anti-inflammatory activities of various profens highlighted that while flurbiprofen is effective, its metabolite exhibits significantly reduced activity .

Comparative Analysis with Other NSAIDs

| Compound | Anti-inflammatory Activity | Analgesic Activity | Safety Profile |

|---|---|---|---|

| Flurbiprofen | High | High | Gastrointestinal risk present |

| This compound | Moderate | Moderate | Likely similar to flurbiprofen but may have lower toxicity |

| Ibuprofen | High | High | Gastrointestinal risk present |

| Ketoprofen | High | High | Similar risks as other NSAIDs |

Propiedades

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.